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Compound of Interest

Compound Name: 2,2-Diphenyilglycine

Cat. No.: B147090

A detailed guide to the *H and 3C NMR spectral characteristics of 2,2-diphenylglycine,
offering a comparative analysis with structurally related amino acids for researchers, scientists,
and professionals in drug development.

This guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectra of 2,2-diphenylglycine. Due to the limited availability of directly published
experimental NMR data for 2,2-diphenylglycine, this guide presents a combination of
predicted spectral data and experimental data from structurally analogous compounds, namely
glycine and 2-phenylglycine. This comparative approach allows for a thorough understanding of
the influence of the diphenylmethyl substituent on the NMR chemical shifts.

'H and **C NMR Spectral Data

The following tables summarize the predicted *H and 13C NMR chemical shifts for 2,2-
diphenylglycine and the experimental data for glycine and 2-phenylglycine. These values are
crucial for the identification and structural elucidation of these compounds.

Table 1: *H NMR Spectral Data Comparison

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b147090?utm_src=pdf-interest
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Predicted/Experime

Compound Functional Group ntal Chemical Shift  Multiplicity
(5 ppm)
2,2-Diphenylglycine Phenyl (ortho, meta, 72-75 Multiplet
para)
NH:2 2.5 - 3.5 (broad) Singlet
COOH 10.0 - 12.0 (broad) Singlet
Glycine a-CH:2 ~3.55 Singlet
NHs* ~8.15 (broad) Singlet
COOH ~11.5 (broad) Singlet
2-Phenylglycine Phenyl 7.3-75 Multiplet
o-CH ~4.7 Singlet
NHs* ~8.3 (broad) Singlet
COOH ~11.0 (broad) Singlet
Table 2: 13C NMR Spectral Data Comparison
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Predicted/Experimental

Compound Carbon Atom Chemical Shift (5 ppm)
2,2-Diphenylglycine Carbonyl (COOH) ~175
Quaternary (Ca) ~70

Phenyl (ipso) ~140

Phenyl (ortho) ~128

Phenyl (meta) ~129

Phenyl (para) ~127

Glycine Carbonyl (COOH) ~171
o-Carbon (CHz) ~42

2-Phenylglycine Carbonyl (COOH) ~174
a-Carbon (CH) ~59

Phenyl (ipso) ~136

Phenyl (ortho) ~128

Phenyl (meta) ~129

Phenyl (para) ~129

Experimental Protocols

A general protocol for acquiring *H and 3C NMR spectra of amino acids is provided below.
Specific parameters may need to be optimized based on the instrument and sample
concentration.

Sample Preparation:

e Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20 with pH adjustment).

» For compounds with limited solubility, gentle heating or sonication may be employed.
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o Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

o Spectrometer: 400 MHz or higher field strength is recommended.

e Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

e Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-16 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm or the residual solvent peak.
13C NMR Spectroscopy:

e Spectrometer: 100 MHz or higher.

e Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

» Number of Scans: 1024 to 4096 scans, as *3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-200 ppm.

o Reference: TMS at 0 ppm or the deuterated solvent signal.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR sample preparation and
spectral analysis.
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Sample Preparation

Data Processing & Analysis
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Caption: Workflow for NMR analysis.

Logical Relationship of Signal Splitting in *H NMR

In *H NMR, the signal for a proton is split by neighboring, non-equivalent protons. This diagram
illustrates the logical relationship of this splitting, known as the n+1 rule.
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Caption: *H NMR signal splitting.

¢ To cite this document: BenchChem. [Comparative NMR Analysis of 2,2-Diphenylglycine and
Related Amino Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b147090#1h-nmr-and-13c-nmr-analysis-of-2-2-
diphenylglycine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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